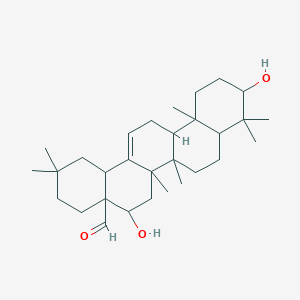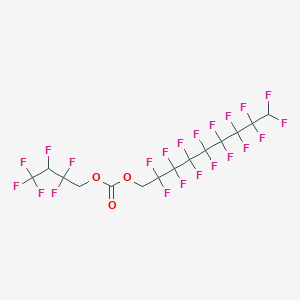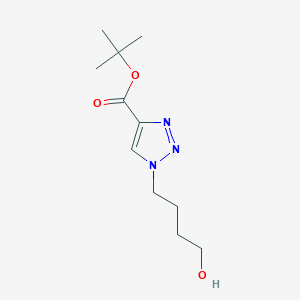
5-(Chloromethyl)-4,6-dimethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-4,6-dimethoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a chloromethyl group at the 5-position and methoxy groups at the 4- and 6-positions of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4,6-dimethoxypyrimidine typically involves the chloromethylation of 4,6-dimethoxypyrimidine. One common method includes the reaction of 4,6-dimethoxypyrimidine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 5-position. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to optimize yield and efficiency. Continuous flow reactors provide better control over reaction conditions, such as temperature and residence time, leading to higher yields and selectivity compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base to facilitate the substitution process.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve the desired oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives, depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives with additional functional groups.
Reduction Reactions: Methyl derivatives of the original compound.
Scientific Research Applications
5-(Chloromethyl)-4,6-dimethoxypyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or the modification of biomolecules. This interaction can disrupt normal cellular processes, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxypyrimidine: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
5-(Hydroxymethyl)-4,6-dimethoxypyrimidine: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and biological properties.
5-(Aminomethyl)-4,6-dimethoxypyrimidine: Contains an aminomethyl group, which can result in different biological activities and applications.
Uniqueness
5-(Chloromethyl)-4,6-dimethoxypyrimidine is unique due to the presence of the chloromethyl group, which provides a reactive site for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C7H9ClN2O2 |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
5-(chloromethyl)-4,6-dimethoxypyrimidine |
InChI |
InChI=1S/C7H9ClN2O2/c1-11-6-5(3-8)7(12-2)10-4-9-6/h4H,3H2,1-2H3 |
InChI Key |
HKASRQXZLWPVHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester](/img/structure/B12088521.png)


![(2-Methylbutan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B12088552.png)
![1-(3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12088561.png)
![Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-](/img/structure/B12088572.png)

![3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride](/img/structure/B12088594.png)



